molecular formula C22H29ClN2O B485781 Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone CAS No. 496054-76-3

Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone

Cat. No.: B485781
CAS No.: 496054-76-3
M. Wt: 372.9g/mol
InChI Key: ZIJGUWNTLOYDSF-UHFFFAOYSA-N
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Description

Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone is a complex organic compound with the molecular formula C22H29ClN2O and a molecular weight of 372.93 g/mol This compound is characterized by the presence of an adamantane moiety, a 5-chloro-2-methylphenyl group, and a piperazinyl ketone structure

Preparation Methods

The synthesis of adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone involves several steps. One common method includes the reaction of 1-adamantyl bromide with 5-chloro-2-methylphenylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone undergoes various chemical reactions, including:

Scientific Research Applications

Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of these structural elements, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-adamantyl-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O/c1-15-2-3-19(23)11-20(15)24-4-6-25(7-5-24)21(26)22-12-16-8-17(13-22)10-18(9-16)14-22/h2-3,11,16-18H,4-10,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJGUWNTLOYDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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